molecular formula C10H18O3 B1327835 Ethyl 5-oxooctanoate CAS No. 5205-40-3

Ethyl 5-oxooctanoate

Cat. No. B1327835
CAS RN: 5205-40-3
M. Wt: 186.25 g/mol
InChI Key: PNHVXYJIXFZRGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 5-oxooctanoate were not found, a general method for the synthesis of monoalkyl oxalates (a similar class of compounds) has been reported . This method involves the selective monohydrolysis reactions of symmetric diesters in aqueous media . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .


Molecular Structure Analysis

The InChI code for Ethyl 5-oxooctanoate is 1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-oxooctanoate is a colorless liquid . Its molecular weight is 186.25 . The compound’s boiling point and density were not found in the search results.

Relevant Papers While specific papers on Ethyl 5-oxooctanoate were not found, there are related peer-reviewed papers and technical documents available at Sigma-Aldrich . These could provide more detailed information on similar compounds or related chemical reactions. It’s recommended to refer to these resources for more in-depth knowledge.

Scientific Research Applications

  • Chemoenzymatic Synthesis Applications : Fadnavis et al. (1999) reported the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast. This process yields a compound with high diastereoselectivity and enantioselectivity, which can be converted to (4S,5R)-5-hydroxy-γ-decalactone, a compound with potential applications in flavor and fragrance industries [Fadnavis, Vadivel, & Sharfuddin, 1999].

  • Enzyme Engineering for Drug Synthesis : Midelfort et al. (2013) combined protein engineering approaches to optimize Vibrio fluvialis aminotransferase for synthesizing (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in the synthesis of imagabalin, an advanced candidate for treating generalized anxiety disorder. This study highlights the application of ethyl 5-oxooctanoate derivatives in medicinal chemistry [Midelfort et al., 2013].

  • Asymmetric Synthesis : Tsuboi et al. (1987) described the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate to produce ethyl 3-chloro-2-hydroxyoctanoate, a precursor for (2R,3S)-2,3-Epoxyoctanal, a key intermediate in synthesizing leukotriene analogs. This study exemplifies the role of ethyl 5-oxooctanoate in the synthesis of biologically active compounds [Tsuboi, Furutani, & Takeda, 1987].

  • Large Scale Preparation for β-Keto Ester Synthesis : Magano et al. (2008) presented a method for converting N-acyl oxazolidinones to β-keto esters, applied to the large-scale preparation of ethyl (R)-5-methyl-3-oxooctanoate. This study demonstrates the industrial application of ethyl 5-oxooctanoate derivatives in organic synthesis [Magano, Nanninga, & Winkle, 2008].

  • hton & Doss, 1993](https://consensus.app/papers/route-3alkyl1aryl1hpyrazole5carboxylates-studies-ashton/564c9172eaf25ece959dbca147c39e46/?utm_source=chatgpt)].

properties

IUPAC Name

ethyl 5-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVXYJIXFZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645671
Record name Ethyl 5-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxooctanoate

CAS RN

5205-40-3
Record name Ethyl 5-oxooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5205-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yasuda, Y Shigeyoshi, I Shibata, A Baba - Synthesis, 2004 - thieme-connect.com
Michael addition of a metal ketone enolate to an α, β-unsaturated ester is thermodynamically disfavored, and thus, isolated metal enolates with an equimolar amount of Lewis acids or …
Number of citations: 9 www.thieme-connect.com
S Jacobsen, V BITSCH… - Acta Chem …, 1963 - actachemscand.org
… To the above ethyl 5-oxooctanoate (93 g, 0.5 mole), dissolved in ether (400 ml), the Grignard reagent (0.6 mole) from butyl bromide was added dropwise (by syphoning) during 3 % h, …
Number of citations: 11 actachemscand.org

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